1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 2,5-dimethoxyphenyl group and a 1-methyl-1H-indol-3-yl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring, which may affect its biological activity and chemical reactivity.
1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea group on the indole ring is different, leading to variations in its properties.
1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea group instead of a urea group, which may influence its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-15(13-6-4-5-7-16(13)21)20-18(22)19-14-10-12(23-2)8-9-17(14)24-3/h4-11H,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNMHWRMLZHYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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